1,3-Dichloro-5-(sulfinylamino)benzene
Overview
Description
1,3-Dichloro-5-(sulfinylamino)benzene is a compound that contains a total of 14 bonds, including 11 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, and 1 six-membered ring .
Molecular Structure Analysis
The molecular structure of this compound includes a six-membered aromatic ring with two chlorine atoms and a sulfinylamino group attached . The InChI code for this compound is1S/C6H3Cl2NOS/c7-4-1-5(8)3-6(2-4)9-11-10/h1-3H
. Physical and Chemical Properties Analysis
This compound is a white crystalline solid with a melting point of 208-210°C. It is slightly soluble in water and soluble in organic solvents such as acetone and dimethylformamide. Its molecular weight is 270.1 g/mol, and its density is 1.5 g/cm³.Scientific Research Applications
Applications in Supramolecular Chemistry
Benzene derivatives, including those with specific functional groups, play a crucial role in supramolecular chemistry. For example, benzene-1,3,5-tricarboxamides (BTAs) have garnered attention for their supramolecular self-assembly behavior, leading to applications in nanotechnology, polymer processing, and biomedical fields. The self-assembly into nanometer-sized rod-like structures stabilized by hydrogen bonding and their multivalent nature for biomedical applications highlight the versatility of benzene derivatives in scientific research (Cantekin, de Greef, & Palmans, 2012).
Advances in Sulfur Chemistry for Acid Gas Treatment
Sulfur-containing compounds are pivotal in environmental chemistry, especially for treating acid gases containing harmful substances like H2S, CO2, and trace amounts of benzene derivatives. Research in sulfur chemistry has led to the development of advanced Claus process designs for sulfur recovery and the treatment of acid gases. This highlights the potential application of sulfur-containing benzene derivatives in environmental remediation and pollution control efforts (Gupta, Ibrahim, & Shoaibi, 2016).
Safety and Hazards
Properties
IUPAC Name |
1,3-dichloro-5-(sulfinylamino)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NOS/c7-4-1-5(8)3-6(2-4)9-11-10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMUHDOFEDDFAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)N=S=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80175503 | |
Record name | Benzenamine, 3,5-dichloro-N-sulfinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80175503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21250-21-5 | |
Record name | Benzenamine, 3,5-dichloro-N-sulfinyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021250215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 3,5-dichloro-N-sulfinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80175503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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